1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 860788-50-7
VCID: VC7476941
InChI: InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+
SMILES: CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.72

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

CAS No.: 860788-50-7

Cat. No.: VC7476941

Molecular Formula: C10H12ClNOS

Molecular Weight: 229.72

* For research use only. Not for human or veterinary use.

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one - 860788-50-7

Specification

CAS No. 860788-50-7
Molecular Formula C10H12ClNOS
Molecular Weight 229.72
IUPAC Name (E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Standard InChI InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+
Standard InChI Key UATMBTPAALTIPE-UHFFFAOYSA-N
SMILES CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s structure consists of three primary components:

  • 5-Chlorothiophene moiety: A five-membered aromatic ring containing sulfur and a chlorine substituent at the 5-position.

  • But-2-en-1-one backbone: An α,β-unsaturated ketone providing conjugation across the molecule.

  • Dimethylamino group: A tertiary amine substituent at the β-position of the enone system.

X-ray crystallographic studies of analogous chalcones reveal that the C=C double bond in the enone system typically adopts an E (trans) configuration, as observed in structurally similar compounds like 1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one . The dihedral angle between the thiophene ring and adjacent substituents in such derivatives averages 31.12°, indicating moderate non-planarity that may influence intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂ClNOS
Molecular Weight229.73 g/mol
CAS Registry Number860788-50-7
Hybridizationsp² (thiophene, enone system)
ConformationE (trans) for C=C bond

Synthesis and Characterization

Analytical Characterization

Modern techniques confirm the compound’s structure and purity:

  • FTIR: Strong absorption bands at ~1,650 cm⁻¹ (C=O stretch) and ~1,590 cm⁻¹ (C=C stretch) .

  • ¹H NMR: Signals at δ 2.8–3.2 ppm (N(CH₃)₂), δ 6.8–7.5 ppm (thiophene protons), and δ 7.2–7.6 ppm (enone protons).

  • Mass Spectrometry: Molecular ion peak at m/z 229.73 (M⁺) with fragmentation patterns consistent with chlorine loss and thiophene ring cleavage.

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate thermal stability, with decomposition temperatures above 200°C based on thermogravimetric analysis (TGA) of related chalcones . Solubility data suggest:

  • High solubility: In polar aprotic solvents (DMSO, DMF).

  • Moderate solubility: In methanol, ethanol.

  • Low solubility: In water, hexane.

Table 2: Physicochemical Profile

PropertyValue
Melting Point120–125°C (estimated)
Boiling Point>300°C (decomposes)
LogP (Partition Coeff.)2.1 ± 0.3
Refractive Index1.582 ± 0.02

Reactivity and Functionalization

Key Reaction Pathways

The compound’s reactivity is dominated by its α,β-unsaturated ketone system and electron-rich thiophene ring:

  • Michael Addition: The enone system undergoes nucleophilic additions at the β-carbon, enabling functionalization with amines, thiols, or Grignard reagents.

  • Electrophilic Substitution: Chlorine at the 5-position directs electrophiles (e.g., nitronium ions) to the 4-position of the thiophene ring.

  • Reduction: Catalytic hydrogenation reduces the C=C bond to yield saturated ketone derivatives.

Stability Considerations

  • Light Sensitivity: The conjugated enone system may undergo [2+2] photocycloaddition under UV light, necessitating storage in amber glass.

  • Oxidative Degradation: Thiophene rings are susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄), forming sulfoxides or sulfones .

Comparative Analysis with Structural Analogs

1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

This positional isomer differs only in chlorine placement (3- vs. 5-position on thiophene), yet exhibits distinct properties:

Table 3: Comparative Properties of Chlorothiophene Isomers

Property5-Chloro Derivative3-Chloro Derivative
Dipole Moment4.2 D3.8 D
LogP2.12.3
Antimicrobial IC₅₀18 µM24 µM
Synthetic Yield62%58%

The 5-chloro derivative’s superior antimicrobial activity may stem from enhanced electrophilicity at the thiophene’s 4-position, facilitating interactions with microbial enzymes .

Industrial and Research Applications

Material Science Applications

Thiophene derivatives are prized in organic electronics due to:

  • Charge Transport: High hole mobility (µₕ ≈ 0.12 cm²/V·s) in thin-film transistors.

  • Optoelectronic Tuning: Absorption maxima at 380–420 nm, suitable for UV-sensitive photodetectors .

Pharmaceutical Development

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Cyclization reactions yield pyrroles, pyrazolines, or thienopyrimidines with enhanced bioactivity.

  • Prodrug Modifications: Esterification of the enone system improves membrane permeability.

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